5-Methylthiazole-2-carbaldehyde
Overview
Description
5-Methylthiazole-2-carbaldehyde: is an organic compound with the molecular formula C5H5NOS and a molecular weight of 127.17 g/mol . It is a colorless liquid with a distinctive thiol and fruity odor . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazole-2-carbaldehyde typically involves the condensation reaction of methyl thiazole and formaldehyde . This reaction is generally carried out under acidic conditions, often using an acidic catalyst such as boric acid or acidic sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methylthiazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylthiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 2-Methylthiazole-5-carbaldehyde
- 4-Methylthiazole-2-carbaldehyde
- 5-Ethylthiazole-2-carbaldehyde
Comparison: 5-Methylthiazole-2-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Biological Activity
5-Methylthiazole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNOS and a molecular weight of 127.1643 g/mol. The compound features a thiazole ring, which is crucial for its biological activity due to the presence of nitrogen and sulfur atoms in its structure. The methyl group at the second position of the thiazole ring enhances its reactivity and biological properties compared to other thiazole derivatives .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1, which is involved in inflammation pathways. The compound demonstrated superior inhibitory effects compared to standard anti-inflammatory drugs like naproxen .
- Antitumor Activity : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory : Effective in reducing inflammation through COX inhibition.
- Antimicrobial : Demonstrates activity against various bacterial strains.
- Antitumor : Inhibits cancer cell lines, showing promise in cancer therapy.
1. Anti-inflammatory Activity
A study evaluated a series of thiazole derivatives, including this compound, for anti-inflammatory properties. The results indicated that these compounds selectively inhibited COX-1 with IC values lower than those of traditional NSAIDs .
Compound | COX-1 IC (µM) | Comparison Drug | Comparison Drug IC (µM) |
---|---|---|---|
This compound | 0.5 | Naproxen | 1.0 |
2. Antitumor Activity
In vitro studies on HepG-2 liver cancer cells revealed that this compound derivatives exhibited significant cytotoxic effects. The most effective derivatives had IC values ranging from 10 µM to 20 µM, indicating strong potential for further development as anticancer agents .
Derivative | IC (µM) | Cell Line |
---|---|---|
Compound A | 15 | HepG-2 |
Compound B | 12 | A549 |
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by structural modifications. Studies suggest that substituents on the thiazole ring significantly alter biological activity. For instance, the introduction of halogen groups has been shown to enhance anticancer properties .
Properties
IUPAC Name |
5-methyl-1,3-thiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAJFQYWAFZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553458 | |
Record name | 5-Methyl-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13838-78-3 | |
Record name | 5-Methyl-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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